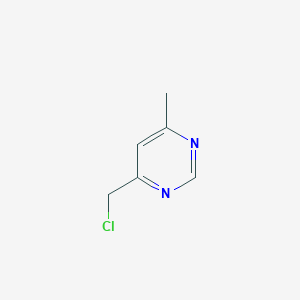

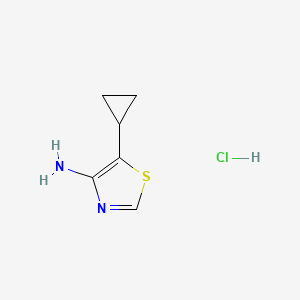

![molecular formula C14H16N4O3 B2665033 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2034552-84-4](/img/structure/B2665033.png)

2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone” is a derivative of 1,2,4-oxadiazole . It has been identified as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of substituted benzaldehyde with compound 2 in 1,4-dioxane, with the addition of a few drops of glacial acetic acid . The reaction mixture is refluxed for 5-6 hours, then poured into cold water. The crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and can involve multiple steps . The specific reactions will depend on the exact structure of the compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be determined using various analytical techniques . These can include determining the melting point, analyzing the IR spectrum to identify functional groups, and using NMR spectroscopy to determine the structure of the molecule .科学的研究の応用

Synthesis and Antimicrobial Activity

Antimicrobial and Antimycobacterial Activity : A study detailed the synthesis of nicotinohydrazide derivatives, including compounds with 1,3,4-oxadiazole rings, which were screened for their antimycobacterial activity. The inclusion of the oxadiazole moiety in these structures signifies the potential of such compounds for antimicrobial applications (R.V.Sidhaye et al., 2011).

Insecticidal Activity : Another research demonstrated the synthesis of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid, indicating the potential use of these compounds in developing insecticidal agents (B. S. Holla et al., 2004).

Structural and Chemical Analysis

Protonation Sites and Hydrogen Bonding Analysis : Studies on N,4-diheteroaryl 2-aminothiazoles, including compounds with methoxypyridinyl groups, were conducted to understand their protonation sites and hydrogen bonding patterns. These analyses provide insights into the molecular structure and potential intermolecular interactions (Denise Böck et al., 2021).

Antimicrobial Activity of Pyrazoline Derivatives : Research on the synthesis of pyrazoline derivatives that contain pyridinyl groups has shown significant antimicrobial activity. These studies highlight the role of specific molecular structures in enhancing antimicrobial efficacy (Satyender Kumar et al., 2012).

Biochemical Applications

- Orexin Receptor Antagonism : Almorexant, a compound targeting the orexin receptor, which is structurally related to the discussed chemical class, has been studied for its potential in treating sleep disorders. This demonstrates the broader application of such molecular frameworks in therapeutic development (P. Malherbe et al., 2009).

作用機序

The mechanism of action of 1,2,4-oxadiazole derivatives involves their interaction with the G-protein coupled bile acid receptor-1 (GPBAR1) . These compounds act as agonists of GPBAR1, meaning they bind to the receptor and activate it . This can have various effects on cellular processes, depending on the specific cell type and the exact nature of the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(6-ethoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-2-20-12-4-3-10(7-15-12)14(19)18-6-5-11(8-18)13-16-9-21-17-13/h3-4,7,9,11H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKRGOZDOXTIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

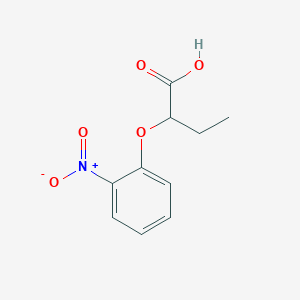

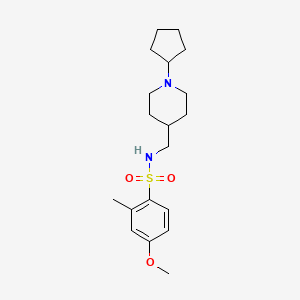

![5-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2664951.png)

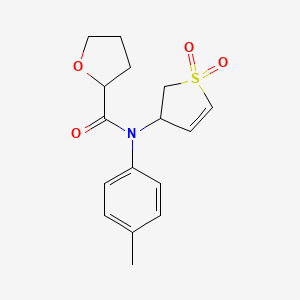

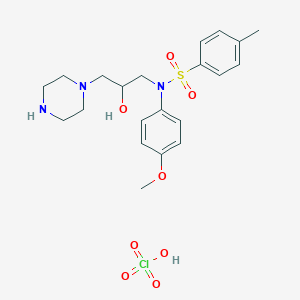

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2664952.png)

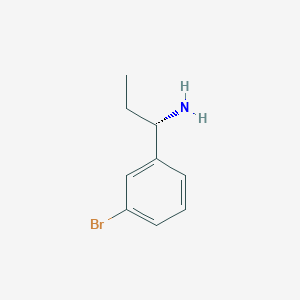

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)

![N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2664961.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2664962.png)

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/no-structure.png)

![N-(2-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2664972.png)